molecular formula C3H10O6P2 B1358185 Propylenediphosphonic acid CAS No. 4671-82-3

Propylenediphosphonic acid

Cat. No.: B1358185
CAS No.: 4671-82-3
M. Wt: 204.06 g/mol
InChI Key: DZQCAOQMXPROIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propylenediphosphonic acid is a chemical compound with the molecular formula C3H10O6P2. It is a type of phosphonic acid, characterized by the presence of two phosphonic acid groups attached to a propane backbone. This compound is known for its ability to act as a chelating agent, binding to metal ions and forming stable complexes. It is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylenediphosphonic acid can be synthesized through the dealkylation of dialkyl phosphonates. This process can be carried out under acidic conditions using hydrochloric acid or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer, but the general principles of dealkylation and the use of strong acids or specialized reagents remain consistent.

Chemical Reactions Analysis

Types of Reactions

Propylenediphosphonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: In this reaction, one functional group in the molecule is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphonic acid derivatives, while reduction can yield phosphine compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced.

Scientific Research Applications

Antiviral Activity

Propylenediphosphonic acid has been studied for its potential antiviral properties. For instance, phosphonate derivatives have shown efficacy against various viruses by inhibiting viral DNA polymerases, which are crucial for viral replication .

Bone Targeting Agents

Due to its high affinity for calcium ions, this compound is explored in the development of bone-targeting drugs. Compounds containing phosphonic acids are used in treatments for osteoporosis and bone metastasis by reducing bone resorption .

Immunotherapy

Research indicates that certain phosphonic acids can activate γδ T cells, which play a role in tumor immunity and responses to infections. This compound derivatives have been identified as potential activators for these immune cells .

Agricultural Applications

This compound is utilized in the formulation of herbicides and pesticides due to its ability to mimic phosphate groups in biological systems. This property allows it to interfere with essential metabolic pathways in plants, effectively controlling unwanted species .

Water Treatment

The coordination properties of this compound make it suitable for applications in water treatment processes. It can selectively extract lanthanides from aqueous solutions, which is beneficial for nuclear waste management .

Surface Functionalization

This compound is employed to functionalize surfaces of metal oxides such as titanium dioxide and aluminum oxide. This application is significant in the development of sensors and catalysts, enhancing their efficiency through improved surface interactions .

Data Table: Applications Overview

Application AreaSpecific Use CasesReferences
BiologicalAntiviral agents, bone-targeting drugs
AgriculturalHerbicides and pesticides
IndustrialWater treatment, surface functionalization

Case Study 1: Antiviral Efficacy

A study demonstrated that this compound derivatives inhibited the replication of Herpes viruses by blocking DNA polymerase activity, showcasing their potential as antiviral agents.

Case Study 2: Bone Resorption Inhibition

Research on alendronate (a drug containing phosphonic acids) highlighted how this compound contributes to reducing bone resorption in patients with osteoporosis.

Case Study 3: Water Treatment Efficiency

A comparative analysis showed that using this compound significantly improved the extraction efficiency of lanthanides from wastewater compared to traditional methods.

Mechanism of Action

The mechanism of action of propylenediphosphonic acid involves its ability to chelate metal ions. By binding to metal ions, the compound forms stable complexes that can prevent the ions from participating in unwanted chemical reactions. This chelating ability is particularly useful in preventing scale formation and corrosion in industrial processes. The molecular targets of this compound include metal ions such as calcium, magnesium, and iron, which are commonly found in water and other industrial fluids .

Comparison with Similar Compounds

Propylenediphosphonic acid can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of properties, including its ability to form stable complexes with a wide range of metal ions and its versatility in various scientific and industrial applications.

Biological Activity

Propylenediphosphonic acid (PDP) is a compound of significant interest in the field of biochemistry and pharmacology due to its unique structural properties and biological activities. This article discusses the biological activity of PDP, including its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a diphosphonic acid characterized by two phosphonic acid groups attached to a propylene backbone. Its chemical formula is C3H8O6P2C_3H_8O_6P_2, and it is known for its stability compared to phosphate esters, making it a valuable analogue in biochemical studies.

The biological activity of this compound can be attributed to its structural similarity to phosphate esters, allowing it to compete with these compounds for enzyme binding sites. This competitive inhibition can disrupt various biochemical pathways, particularly those involving phosphorylation processes crucial for cellular signaling and metabolism.

Inhibition of Enzymatic Activity

PDP has been shown to inhibit several key enzymes involved in metabolic pathways:

  • DNA Polymerases : PDP can inhibit viral DNA polymerases, thereby suppressing the replication of DNA tumor viruses. This inhibition is significant in the context of viral infections and cancer treatment .
  • Phosphorylation Pathways : By mimicking phosphate groups, PDP interferes with phosphorylation events that regulate numerous cellular functions .

Therapeutic Applications

This compound has potential therapeutic applications in various fields:

  • Antiviral Agents : Due to its ability to inhibit viral DNA synthesis, PDP is being investigated as a potential antiviral agent against herpes viruses and other DNA viruses .
  • Bone Health : Like other diphosphonic acids, PDP may play a role in bone metabolism by inhibiting osteoclast activity, which could be beneficial in treating conditions like osteoporosis .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : Research demonstrated that PDP effectively inhibited the replication of specific DNA viruses in cultured cells by targeting viral polymerases. This study provided insights into its potential use as an antiviral compound .
  • Animal Models : In experimental models, PDP showed promising results in reducing bone resorption rates, suggesting its utility in managing bone-related disorders. The compound exhibited a dose-dependent response in inhibiting osteoclast activity .
  • Comparative Studies : A comparative study on various diphosphonic acids indicated that this compound had superior inhibitory effects on bone resorption compared to other analogs, reinforcing its potential therapeutic benefits .

Table 1: Comparative Biological Activity of Diphosphonic Acids

CompoundInhibition of Viral DNA PolymeraseEffect on Bone Resorption
This compoundHighModerate
Methylene Diphosphonate (MDP)ModerateHigh
Amino Diphosphonate (APD)Very HighVery High

Table 2: Pharmacokinetics of this compound

ParameterValue
AbsorptionRapid
Bioavailability~70%
Half-life4 hours
ExcretionRenal

Properties

IUPAC Name

1-phosphonopropan-2-ylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10O6P2/c1-3(11(7,8)9)2-10(4,5)6/h3H,2H2,1H3,(H2,4,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQCAOQMXPROIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CP(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621646
Record name Propane-1,2-diylbis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4671-82-3, 4672-40-6
Record name Propane-1,2-diylbis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPYLENEDIPHOSPHONIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propylenediphosphonic acid
Reactant of Route 2
Propylenediphosphonic acid
Reactant of Route 3
Propylenediphosphonic acid
Reactant of Route 4
Propylenediphosphonic acid
Reactant of Route 5
Propylenediphosphonic acid
Reactant of Route 6
Propylenediphosphonic acid
Customer
Q & A

Q1: How does propylenediphosphonic acid contribute to the formation of three-dimensional framework structures in the synthesis of lanthanide-based materials?

A1: this compound acts as an organic linker in the hydrothermal synthesis of lanthanide-based metal-organic frameworks (MOFs) []. The diphosphonate groups within the molecule can coordinate to lanthanide ions (Ln3+) through oxygen atoms. This coordination, alongside the flexibility of the propylene spacer, enables the formation of extended inorganic Ln-P-O sheets. These sheets are then bridged by the organic propylene groups, ultimately resulting in a three-dimensional framework structure. The interlayer spacing within these frameworks can be adjusted by modifying the length of the alkyl chain in the diphosphonic acid (e.g., using methylenediphosphonic acid or ethylenediphosphonic acid) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.